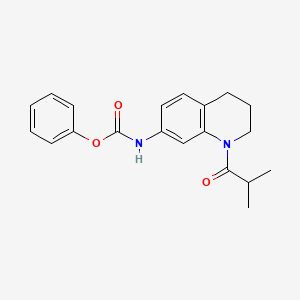
Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate, also known as PHCCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that is primarily expressed in the central nervous system. In
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Biological Applications
Enzyme Inhibition Studies : Research into ortho-substituted phenyl carbamates, closely related to the target molecule, has shown their utility in treating Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase. The study highlights the importance of ortho substituents in enhancing the inhibition potency, suggesting that such compounds could be tailored for selective enzyme inhibition (Lin et al., 2005).
Synthesis and Antimicrobial Activity : Novel isoquinoline derivatives, including those derived from phenylglycine (a similar core structure to the target compound), have been synthesized and shown to possess significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Galán et al., 2013).
Materials Science and Chemistry
Electrochemical Applications : The electrochemical behavior of phenanthroline ligands on multiwalled carbon nanotube surfaces reveals potential for selective recognition of copper ion and hydrogen peroxide sensing. This indicates applications in smart materials and sensors (Gayathri & Kumar, 2014).
Halochromic and Mechanochromic Fluorescent Materials : Halochromic isoquinoline attached to mechanochromic triphenylamine demonstrates thermo/mechanochromism and tunable solid-state fluorescence. This opens up applications in rewritable and self-erasable fluorescent platforms, showcasing the material's adaptability for optical storage or sensor applications (Hariharan et al., 2016).
Photophysical Properties of Donor−Acceptor Polymers : Studies on carbazole−quinoline and phenothiazine−quinoline copolymers reveal large intramolecular charge transfer and photophysical properties, suggesting their use in optoelectronic devices (Jenekhe et al., 2001).
Catalysis and Organic Synthesis : The Ru-catalyzed C-H functionalization of phenylglycine derivatives to synthesize isoquinoline-1-carboxylates and isoindoline-1-carboxylates highlights a method for constructing complex heterocyclic structures. This has implications in synthesizing pharmacologically relevant compounds and in the field of catalysis (Ruiz et al., 2017).
Eigenschaften
IUPAC Name |
phenyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(2)19(23)22-12-6-7-15-10-11-16(13-18(15)22)21-20(24)25-17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOBACFZDYKQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2565762.png)
![8-(2,4-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565764.png)
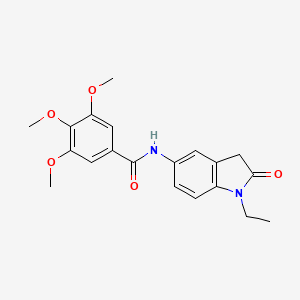
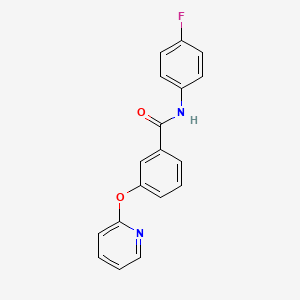
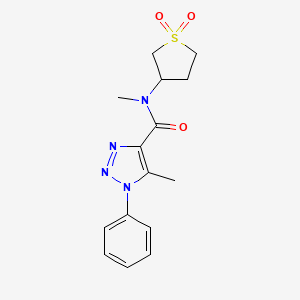
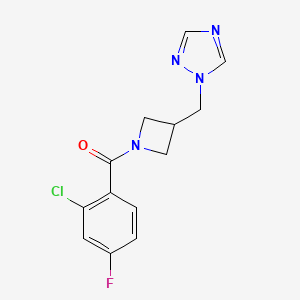
![[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2565776.png)
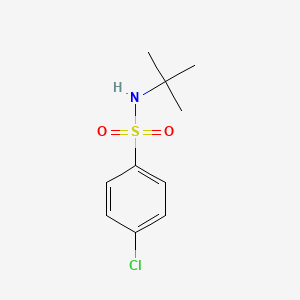
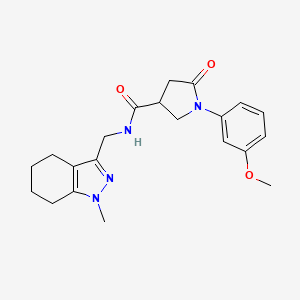
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2565779.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2565781.png)
![4-[(6-Methylpyrimidin-4-yl)amino]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2565783.png)
![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2565784.png)
![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2565785.png)